![molecular formula C5H11N B105061 Piperidine-d11 CAS No. 143317-90-2](/img/structure/B105061.png)
Piperidine-d11
Overview
Description
Piperidine-d11 is a compound with the molecular formula C5H11N . It’s a type of piperidine, which is a six-membered ring with five carbon atoms and one nitrogen atom . Piperidine-d11 is an important synthetic fragment for designing drugs and plays a significant role in the pharmaceutical industry .
Synthesis Analysis
Piperidine derivatives can be synthesized through various intra- and intermolecular reactions . A modern approach to the synthesis of piperidine involves the cyclization of 1,5-diaminopentane, derived from the dinitrile of adipic acid . Another method involves a rhodium-catalysed reductive transamination reaction for the rapid preparation of a variety of chiral piperidines and fluoropiperidines from simple pyridinium salts .
Molecular Structure Analysis
The crystal structure of Piperidine-d11 has been determined at 2 K and at room temperature at pressures between 0.22 and 1.09 GPa . The structure features chains of molecules formed by NH…N H-bonds with van der Waals interactions between the chains .
Chemical Reactions Analysis
Piperidine serves as a base in many reactions, and its nucleophilic character makes it an essential ingredient in various synthetic processes . It is employed in the addition to carbon–carbon multiple bonds, a fundamental step in many synthetic processes .
Physical And Chemical Properties Analysis
Piperidine-d11 has a molecular weight of 96.21 g/mol . It has one hydrogen bond donor count and one hydrogen bond acceptor count . It is a clear, colorless liquid that is miscible with water and many organic solvents .
Scientific Research Applications
Drug Designing
Piperidines are among the most important synthetic fragments for designing drugs . Their derivatives are present in more than twenty classes of pharmaceuticals . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .
Anticancer Applications
Piperidine derivatives have shown potential in anticancer applications . For instance, piperidine acts as a potential clinical agent against cancers, such as breast cancer, prostate cancer, colon cancer, lung cancer, and ovarian cancer .
Antiviral Applications
Piperidine derivatives have been utilized in antiviral applications . They have shown potential in inhibiting the replication of certain viruses .
Antimalarial Applications
Piperidine derivatives have also been used in antimalarial applications . They have shown potential in inhibiting the growth of malaria parasites .
Antimicrobial and Antifungal Applications
Piperidine derivatives have shown antimicrobial and antifungal properties . They have been used to inhibit the growth of certain bacteria and fungi .
Anti-Inflammatory Applications
Piperidine derivatives have been used in anti-inflammatory applications . They have shown potential in reducing inflammation in certain conditions .
Anti-Alzheimer Applications
Piperidine derivatives have shown potential in anti-Alzheimer applications . They have been used in the treatment of Alzheimer’s disease .
Corrosion Inhibition
Some piperidine derivatives have been studied for their ability to inhibit corrosion in metal surfaces and are used in corrosion protection formulations .
Mechanism of Action
Target of Action
Piperidine-d11, a derivative of piperidine, is a heterocyclic compound that has been found to interact with several targets. The primary targets of piperidine compounds include various signaling molecules such as cell cycle proteins, anti-apoptotic proteins, P-glycoprotein, cytochrome P450 3A4, and multidrug resistance protein 1 . These targets play crucial roles in various physiological processes, including cell proliferation, apoptosis, and drug metabolism .
Mode of Action
Piperidine-d11 interacts with its targets, leading to a series of biochemical changes. For instance, it has been observed that piperidine compounds can inhibit the phosphorylation of the Ser473 residue on Akt, leading to the inhibition of the Akt signaling pathway . This interaction results in the modulation of cell survival and proliferation .
Biochemical Pathways
Piperidine-d11 affects several biochemical pathways. It has been found to regulate crucial signaling pathways essential for the establishment of diseases such as STAT-3, NF-κB, PI3k/Akt, JNK/p38-MAPK, TGF-ß/SMAD, Smac/DIABLO, p-IκB, etc . These pathways are involved in various physiological processes, including cell proliferation, inflammation, apoptosis, and immune response .
Pharmacokinetics
The pharmacokinetics of Piperidine-d11, like other piperidine compounds, involves its absorption, distribution, metabolism, and excretion (ADME). Piperidine compounds are known for their bioavailability enhancing abilities . They can stimulate drug molecules’ activity across different routes by improving the drug’s bioavailability across the membrane .
Result of Action
The molecular and cellular effects of Piperidine-d11’s action are primarily related to its ability to modulate various signaling pathways. For instance, it can lead to the inhibition of cell migration and help in cell cycle arrest to inhibit the survivability of cancer cells . Furthermore, damage to mitochondrial membrane potential leads to the release of cytochrome c from mitochondria to the cytoplasm, further leading to the activation of two caspase systems called caspase 3 and caspase 9 .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Piperidine-d11. It’s worth noting that piperidine compounds, in general, are used in various chemical processes and their activity can be influenced by factors such as pH, temperature, and presence of other chemicals .
Safety and Hazards
Future Directions
Piperidine and its derivatives, including Piperidine-d11, are among the most important synthetic fragments for designing drugs . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Therefore, research in this field is expected to continue and evolve.
properties
IUPAC Name |
1,2,2,3,3,4,4,5,5,6,6-undecadeuteriopiperidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11N/c1-2-4-6-5-3-1/h6H,1-5H2/i1D2,2D2,3D2,4D2,5D2/hD | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQRYJNQNLNOLGT-KTIYLIMOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(C(N(C(C1([2H])[2H])([2H])[2H])[2H])([2H])[2H])([2H])[2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60583728 | |
Record name | (~2~H_11_)Piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60583728 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
96.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Piperidine-d11 | |
CAS RN |
143317-90-2 | |
Record name | (~2~H_11_)Piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60583728 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 143317-90-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why is piperidine-d11 used as a solvent for studying sporopollenin?
A: Piperidine-d11 exhibits superior solubilizing properties for sporopollenin compared to traditional solvents like 2-aminoethanol. [] This enhanced solubility is crucial for obtaining high-quality NMR spectra, especially two-dimensional spectra like 13C,1H-HETCOR, which are essential for detailed structural analysis of this complex biopolymer. []
Q2: How does piperidine-d11 contribute to understanding the structure of sporopollenin?
A: Piperidine-d11 enables the acquisition of clear and well-resolved NMR spectra of derivatized sporopollenin. [] This is particularly important for 13C NMR, which can be challenging to obtain for sporopollenin due to its limited solubility. By analyzing the chemical shifts and coupling patterns in these spectra, researchers can gain insights into the type and arrangement of functional groups present in sporopollenin, such as aliphatic chains and phenolic groups. []
Q3: Beyond sporopollenin, what other applications does piperidine-d11 have in chemistry research?
A: Piperidine-d11 serves as a valuable deuterium source in regioselective C-deuteriation reactions. [] For instance, it plays a crucial role in investigating the kinetic deuteriation of amine-enolate complexes, particularly those derived from 2-methyl tetralone. [] This application highlights its utility in studying reaction mechanisms and isotopic labelling.
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